(-)-Haloxyfop - 95977-27-8

(-)-Haloxyfop

Catalog Number: EVT-1592837
CAS Number: 95977-27-8
Molecular Formula: C15H11ClF3NO4
Molecular Weight: 361.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-haloxyfop is a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has S configuration. It is the least-active enantiomer of the (racemic) herbicide haloxyfop. It is a conjugate acid of a (S)-haloxyfop(1-). It is an enantiomer of a haloxyfop-P.
Synthesis Analysis

Methods and Technical Details
The synthesis of (-)-Haloxyfop typically involves multiple steps:

  1. Formation of Intermediate: The reaction begins with 2,3-dichloro-5-trifluoromethyl pyridine and hydroquinone in the presence of potassium carbonate in N,N-dimethylformamide at elevated temperatures (105-110 °C) to yield an intermediate compound.
  2. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with (L)-2-methylsulfonyl oxy methyl propionate in chlorobenzene solvent at temperatures ranging from 70-110 °C to produce (-)-Haloxyfop.
  3. Purification: The final product is purified through distillation and chromatography techniques to achieve high optical purity, often exceeding 92% enantiomeric excess .
Molecular Structure Analysis

Structure and Data
The molecular formula for (-)-Haloxyfop is C₁₈H₁₈ClF₃NO₃. The compound features a complex structure characterized by:

  • A pyridine ring substituted with chlorine and trifluoromethyl groups.
  • A phenoxy group attached to a propanoic acid moiety.

The three-dimensional structure can be represented as follows:

 Haloxyfop Structure C18H18ClF3NO3\text{ Haloxyfop Structure }\quad \text{C}_{18}\text{H}_{18}\text{ClF}_3\text{NO}_3
Chemical Reactions Analysis

Reactions and Technical Details
(-)-Haloxyfop primarily undergoes hydrolysis in environmental conditions, leading to the formation of its free acid form. This transformation is crucial for its degradation in soil and water environments. The compound's stability varies with pH levels; it is hydrolytically stable at pH 4 but may degrade under alkaline conditions .

Additionally, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for detecting haloxyfop residues in food matrices, ensuring compliance with safety regulations .

Mechanism of Action

Process and Data
The mechanism of action for (-)-Haloxyfop involves the inhibition of acetyl-CoA carboxylase, an enzyme critical for fatty acid biosynthesis in plants. By disrupting this pathway, the herbicide effectively prevents the growth of target grass species while being less harmful to broadleaf crops. This selectivity is attributed to the specific binding affinity of (-)-Haloxyfop to the enzyme compared to other plant species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to light yellow liquid.
  • Molecular Weight: Approximately 351.8 g/mol.
  • Boiling Point: Varies based on formulation but generally around 200 °C under standard atmospheric conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents such as acetone and methanol but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Flash Point: Important for safety considerations; specific values depend on formulation .
Applications

Scientific Uses
(-)-Haloxyfop is predominantly used as a selective herbicide in agriculture, particularly for controlling annual and perennial grasses in crops such as soybeans, cotton, and various vegetables. Its ability to selectively target grass species while sparing broadleaf plants makes it valuable for integrated weed management strategies.

In addition to agricultural applications, (-)-Haloxyfop has been studied for its potential effects on non-target organisms and its environmental impact, leading to ongoing research into safer application methods and formulations .

Biochemical Mechanisms of Action in Target Organisms

Inhibition of Acetyl-CoA Carboxylase (ACCase) in Plants

Molecular Interaction with ACCase Isoforms

(-)-Haloxyfop (specifically the biologically active R-enantiomer, haloxyfop-P) inhibits plastidic acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a critical enzyme in fatty acid biosynthesis. This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA in grasses. Haloxyfop-P selectively targets the homomeric ACCase isoform found in plastids of monocots (grasses), while sparing the heteromeric ACCase in dicots. The homomeric isoform features a single multifunctional polypeptide with three domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). Haloxyfop-P binds exclusively to the CT domain, blocking substrate entry into the catalytic pocket [1] [5] [6].

Conformational Dynamics of Enzyme-Herbicide Binding

X-ray crystallography studies of the yeast CT domain (53% sequence homology to plant CT) reveal that haloxyfop binding induces significant conformational rearrangements at the dimer interface. Key residues (e.g., Ile1735, Ala1627 in yeast; equivalent to Ile1781, Ala2001 in plants) form a hydrophobic pocket that accommodates the methyl ester and trifluoromethylpyridinyloxy groups of haloxyfop. Upon binding, the herbicide displaces a conserved water network and triggers a 12-Å shift in the Phe1959 side chain, sterically obstructing acetyl-CoA access. Molecular dynamics simulations confirm that protonation of haloxyfop’s oxazole ring nitrogen stabilizes hydrogen bonding with Ser698 (equivalent to Ser699 in Echinochloa crus-galli) [4] [6].

Selectivity Mechanisms Across Plant Species

Selectivity arises from inherent structural differences in CT domains:

  • Sensitive Grasses: Possess CT domains with Leu1781, Ile2041, and Trp2027 residues that create high-affinity binding pockets.
  • Tolerant Dicots: Feature heteromeric ACCase with CT domains containing Val, Ala, or Phe substitutions at positions equivalent to Ile1781 in grasses, reducing herbicide affinity [5].
  • Resistant Weeds: Poa annua populations with an Ile-2041-Thr mutation exhibit 20-fold resistance to haloxyfop. This substitution minimizes steric clashes without altering CT domain conformation, preserving enzyme function while hindering herbicide binding [3] [6].

Table 1: Key ACCase Mutations Conferring Haloxyfop Resistance

Mutation (Position)Amino Acid ChangeResistance Factor (RF)Cross-Resistance Pattern
Ile-2041-ThrIsoleucine → Threonine20.7 (LD50)APP herbicides only
Ile-1781-LeuIsoleucine → Leucine>10-foldAPP, CHD, PPZ herbicides
Trp-2027-CysTryptophan → Cysteine15.3 (GR50)APP and CHD herbicides

Comparative Analysis with Other ACCase-Inhibiting Herbicides

Structural Specificity of (-)-Haloxyfop vs. Cyclohexanediones

(-)-Haloxyfop belongs to the aryloxyphenoxypropionate (APP) class, distinct from cyclohexanediones (CHD; e.g., sethoxydim) in chemical structure and binding interactions:

  • APP Herbicides (Haloxyfop): Feature a chiral phenoxypropionate core. The R-enantiomer binds adjacent to acetyl-CoA’s adenosine moiety, forming π-stacking with Phe1959 and hydrogen bonds with Gly1626.
  • CHD Herbicides: Lack chiral centers and bind deeper in the CT active site, displacing biotin and coordinating with Mg2+ ions absent in APP binding [6].Haloxyfop’s trifluoromethylpyridinyloxy group enhances membrane permeability and binding entropy (−ΔG = 9.2 kcal/mol) compared to diclofop’s dichlorophenyl group (−ΔG = 8.1 kcal/mol) [6].

Synergistic Effects in Herbicide Mixtures

Haloxyfop exhibits synergistic activity when combined with acetolactate synthase (ALS) inhibitors:

  • Mechanism: ALS inhibitors (e.g., penoxsulam, bispyribac) block branched-chain amino acid synthesis, while haloxyfop disrupts fatty acid biosynthesis. This dual action exhausts plant energy reserves via uncoupled metabolic pathways.
  • Efficacy: In rice paddies, haloxyfop + penoxsulam mixtures control Echinochloa crus-galli and Leptochloa chinensis at 75% reduced rates compared to either herbicide alone. Synergy is quantified via Colby’s ratio (SR > 1.5) [2].
  • Non-Interference: Unlike auxinic herbicides (e.g., dicamba), ALS inhibitors do not antagonize haloxyfop’s inhibition of ACCase in vitro, confirming target-site independence of synergy [7].

Table 2: Structural and Functional Comparison of ACCase-Inhibiting Herbicides

PropertyAPP Herbicides (Haloxyfop)CHD Herbicides (Sethoxydim)PPZ Herbicides (Pinoxaden)
Chemical ClassAryloxyphenoxypropionateCyclohexanedionePhenylpyrazoline
ChiralityR-enantiomer activeAchiralProdrug activated to chiral acid
Binding Site in CTAcetyl-CoA entry tunnelBiotin-carboxy carrier domainDimerization interface
Key Binding ResiduesIle1735, Ala1627, Phe1959 (yeast)Arg2099, Tyr173' (plant)Gln1734, Tyr183'
ΔG Binding (kcal/mol)−9.2−8.7−8.9

Properties

CAS Number

95977-27-8

Product Name

(-)-Haloxyfop

IUPAC Name

(2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.7 g/mol

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m0/s1

InChI Key

GOCUAJYOYBLQRH-QMMMGPOBSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

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